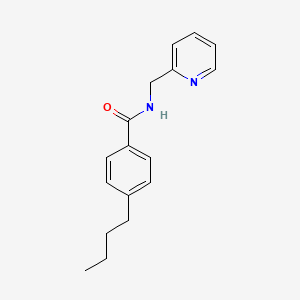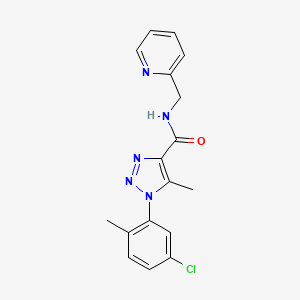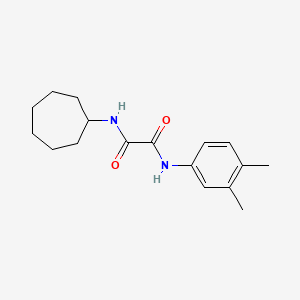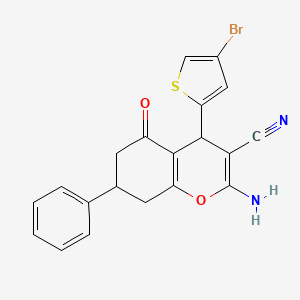
4-butyl-N-(2-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-N-(2-pyridinylmethyl)benzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPNM and is a member of the benzamide family of compounds. BPNM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 306.4 g/mol.
科学研究应用
BPNM has been found to have potential applications in scientific research, specifically in the field of neuroscience. BPNM has been shown to increase the release of dopamine and norepinephrine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease and depression. BPNM has also been found to have potential applications in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
作用机制
The mechanism of action of BPNM is not yet fully understood, but it is believed to act as a modulator of the monoamine neurotransmitter systems in the brain. BPNM has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation and motor control. BPNM may also act as an inhibitor of the growth of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects
BPNM has been shown to have both biochemical and physiological effects. In animal studies, BPNM has been shown to increase locomotor activity and have an antidepressant-like effect. BPNM has also been shown to inhibit the growth of cancer cells in vitro. In addition, BPNM has been found to have a low toxicity profile, making it a promising compound for further research.
实验室实验的优点和局限性
One advantage of using BPNM in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful effects. BPNM is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of using BPNM in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to interpret results.
未来方向
There are several future directions for research on BPNM. One area of research could focus on further elucidating the mechanism of action of BPNM, which would provide a better understanding of its potential applications in the treatment of neurological disorders and cancer. Another area of research could focus on developing derivatives of BPNM that may have improved efficacy and lower toxicity profiles. Additionally, research could explore the potential use of BPNM in combination with other compounds for the treatment of various diseases.
合成方法
BPNM can be synthesized through a multi-step process starting with the reaction of 4-butylbenzoic acid with thionyl chloride to form 4-butylbenzoyl chloride. The resulting compound is then reacted with 2-pyridinemethanol to form BPNM. The synthesis process is relatively simple and can be completed in a few steps.
属性
IUPAC Name |
4-butyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-3-6-14-8-10-15(11-9-14)17(20)19-13-16-7-4-5-12-18-16/h4-5,7-12H,2-3,6,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDPXOLHLVZIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B4888673.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide)](/img/structure/B4888679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B4888686.png)


![5'-methyl-6-nitro-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4888704.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4888707.png)
![9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888715.png)

![6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4888732.png)

![2-(4-methylphenyl)-7-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4888754.png)